4-Methoxy-2'-methylbenzophenone
Overview
Description
4-Methoxy-2’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2’-position on the benzophenone core. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of o-tolyl magnesium chloride with 4-methoxybenzoyl chloride in the presence of zinc(II) chloride and a palladium catalyst. The reaction is typically carried out in 1-methyl-pyrrolidin-2-one and diethyl ether at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-2’-methylbenzophenone often involves the Friedel-Crafts acylation of anisole with 2-methylbenzoyl chloride. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or zinc chloride (ZnCl2) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-Methoxy-2’-methylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of UV-absorbing materials, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 4-Methoxy-2’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the methyl group at the 2’-position, resulting in different chemical and physical properties.
2-Methylbenzophenone: Lacks the methoxy group at the 4-position, affecting its reactivity and applications.
4-Hydroxy-2’-methylbenzophenone: Contains a hydroxyl group instead of a methoxy group, leading to different biological activities.
Uniqueness
4-Methoxy-2’-methylbenzophenone is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQGAOJFZBBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346743 | |
Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41204-59-5 | |
Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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